![molecular formula C12H20Cl2N2 B6362451 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride CAS No. 1240567-27-4](/img/structure/B6362451.png)

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

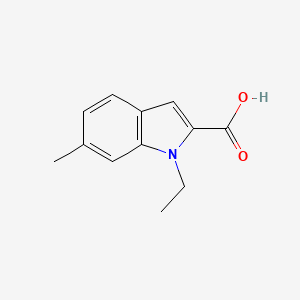

“N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine), which is substituted at the para position (opposite the amine) with a group that includes a prop-2-en-1-yl (allyl) group attached through a methylene bridge to a dimethylamine group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical aromaticity of the aniline group, with sp2 hybridization around the carbon atoms in the benzene ring. The allyl group would introduce some additional unsaturation, and the dimethylamine would be expected to be a source of potential hydrogen bonding .Chemical Reactions Analysis

As an organic compound containing both aromatic and aliphatic components, this compound could potentially undergo a variety of reactions. The aromatic ring could undergo electrophilic aromatic substitution, while the allyl group could participate in reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its structure. It would likely be a solid under standard conditions, with a relatively high melting point due to the presence of the aromatic ring. The presence of the amine groups could make it somewhat polar, potentially leading to solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Properties

Research on the synthesis and structural properties of novel compounds, such as substituted thiazolidin-4-ones, highlights the interest in understanding and manipulating the chemical structures for various applications, including the potential development of new materials or drugs (Issac & Tierney, 1996). This work emphasizes the importance of spectroscopic and computational methods in elucidating the properties of newly synthesized compounds.

Health Benefits of Phytochemicals

Another study explores the health benefits of 4,4-dimethyl phytosterols, compounds that share a thematic link with dimethylated aniline derivatives through their emphasis on methyl groups' roles in biological activity (Zhang et al., 2019). This research provides a comprehensive overview of the structures, sources, and potential therapeutic applications of these compounds, suggesting a wide range of possible health-related applications for dimethylated compounds.

Biomaterials Development

The modification of biopolymers to create new materials with specific properties, such as xylan derivatives for drug delivery applications, underscores the versatility of chemical modifications in developing new applications for known substances (Petzold-Welcke et al., 2014). This kind of research indicates the potential for dimethylated aniline derivatives in biomaterials science.

Genotoxic Activities and Carcinogenicity

Investigations into the genotoxic activities of aniline and its metabolites, including those with methyl groups, provide crucial insights into the safety and potential risks associated with chemical exposure (Bomhard & Herbold, 2005). This research is vital for understanding the implications of using dimethylated aniline derivatives in various applications.

Environmental and Health Safety

A review on the toxicology of acetamide and formamide derivatives, including dimethylated versions, highlights the importance of understanding the biological impacts of chemical exposures (Kennedy, 2001). This work emphasizes the need for comprehensive toxicological assessments of new compounds before their widespread use.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound in a biological system. The presence of the aniline and dimethylamine groups could potentially allow for interactions with biological targets through hydrogen bonding or other types of intermolecular interactions .

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h4-8,13H,1,9-10H2,2-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBOPRZLPWSYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCC=C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)